molecular formula C16H12Cl2O3 B1360666 2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-49-4

2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360666
M. Wt: 323.2 g/mol
InChI Key: NHBFQJYMRAUGQV-UHFFFAOYSA-N
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Description

2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.2 g/mol1. It is used for pharmaceutical testing2.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is not readily available from the search results. However, related compounds have been synthesized using Wittig olefinations with the introduction of a 1,3-dioxolane moiety3.



Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms and a 1,3-dioxolane ring1.



Chemical Reactions Analysis

The specific chemical reactions involving 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not detailed in the search results. However, related compounds have been used as reagents for Wittig olefinations3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not fully detailed in the search results. However, its molecular formula is C16H12Cl2O3 and it has a molecular weight of 323.2 g/mol1.


Scientific Research Applications

  • Fungicidal Activities : A study demonstrated the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles using a process that involves ketalization of benzophenones. These compounds exhibit high fungicidal activities, highlighting their potential use in agriculture and related fields (Talismanov & Popkov, 2007).

  • Synthesis of Monoprotected 1,4-Diketones : Another study explored the photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, resulting in the synthesis of monoprotected 1,4-diketones. This process is significant for the synthesis of complex organic compounds (Mosca, Fagnoni, Mella & Albini, 2001).

  • Synthesis of Ortho-Functionalized Benzophenone Derivatives : Research has been conducted on the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes and its application in synthesizing new ortho-functionalized benzophenone derivatives. This process is important for creating specific molecular structures in organic chemistry (Lukács, Porcs-Makkay & Simig, 2004).

  • Photoinitiators for Free Radical Polymerization : A derivative of 1,3-benzodioxole was synthesized for use as a caged one-component Type II photoinitiator for free radical polymerization. This compound, upon irradiation, releases active radicals capable of initiating polymerization, which is crucial in materials science (Kumbaraci, Aydoğan, Talinli & Yagcı, 2012).

  • Intermediate in Fungicide Synthesis : The compound has been used as an important intermediate in the synthesis of the fungicide difenoconazole, showcasing its role in pharmaceutical and agrochemical synthesis (Xie Wei-sheng, 2007).

Safety And Hazards

The specific safety and hazards associated with 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not detailed in the search results. However, related compounds have been noted to be harmful if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation4.


Future Directions

The future directions for the use and study of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not specified in the search results. However, it is currently used for pharmaceutical testing2, suggesting potential applications in drug development and medicinal chemistry.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-6-2-5-12(14(13)18)15(19)10-3-1-4-11(9-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBFQJYMRAUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645081
Record name (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-49-4
Record name (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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